

Synthesis of N-(4-hydroxyphenyl)-2-iodobenzamide: A Technical Guide

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Compound of Interest

Compound Name: *N*-(4-hydroxyphenyl)-2-iodobenzamide

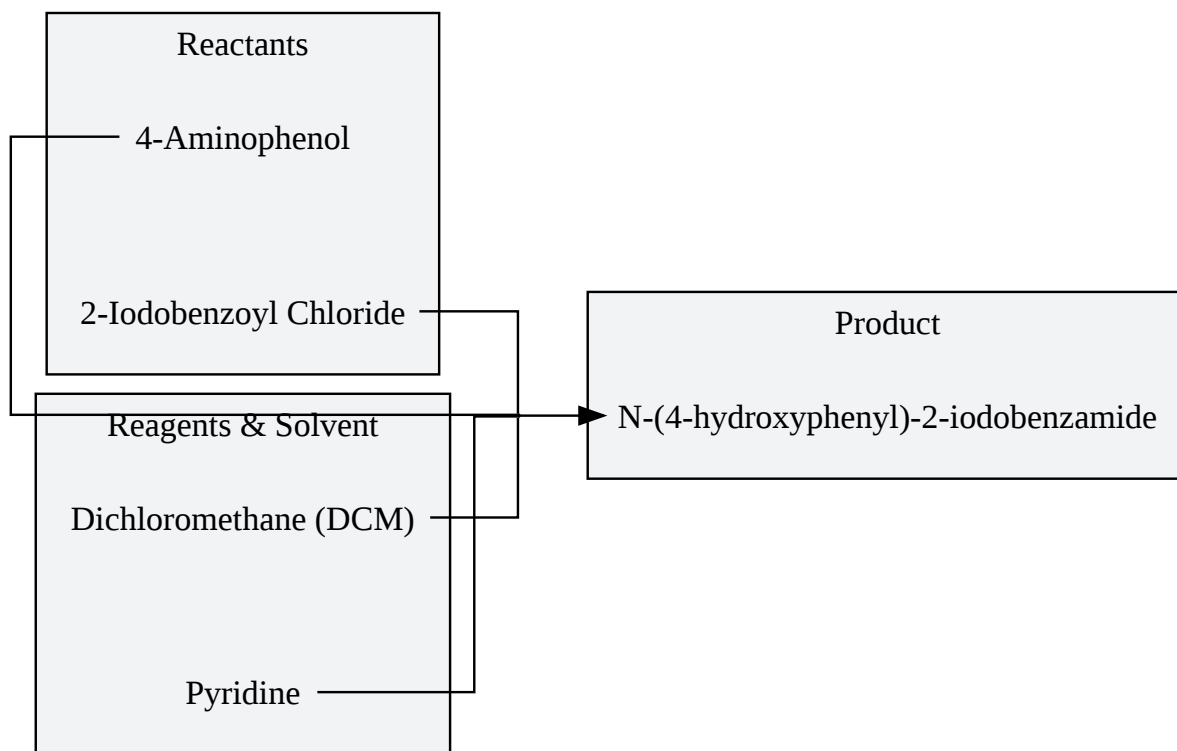
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This document provides a comprehensive overview of the synthesis of **N-(4-hydroxyphenyl)-2-iodobenzamide**, a key intermediate in various research and development applications. The synthesis involves the acylation of 4-aminophenol with 2-iodobenzoyl chloride. This guide details the experimental protocol, presents relevant data in a structured format, and includes a visual representation of the synthesis workflow.

Reaction Scheme

The synthesis of **N-(4-hydroxyphenyl)-2-iodobenzamide** is achieved through the nucleophilic acyl substitution of 2-iodobenzoyl chloride with 4-aminophenol. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.



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Caption: General reaction scheme for the synthesis of **N-(4-hydroxyphenyl)-2-iodobenzamide**.

Experimental Protocol

This section outlines a detailed procedure for the synthesis of **N-(4-hydroxyphenyl)-2-iodobenzamide**.

Materials:

- 4-Aminophenol
- 2-Iodobenzoyl chloride
- Pyridine (anhydrous)
- Dichloromethane (DCM, anhydrous)

- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethyl acetate
- Hexanes

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Büchner funnel and filter paper
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminophenol (1.0 eq) in anhydrous dichloromethane (DCM).
- Addition of Base: Add pyridine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

- **Addition of Acyl Chloride:** Cool the reaction mixture to 0 °C using an ice bath. Dissolve 2-iodobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring reaction mixture over a period of 15-20 minutes.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
- **Work-up:**
 - Once the reaction is complete, dilute the mixture with DCM.
 - Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
- **Purification:**
 - Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
 - The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of **N-(4-hydroxyphenyl)-2-iodobenzamide**.

Table 1: Reactant and Reagent Quantities

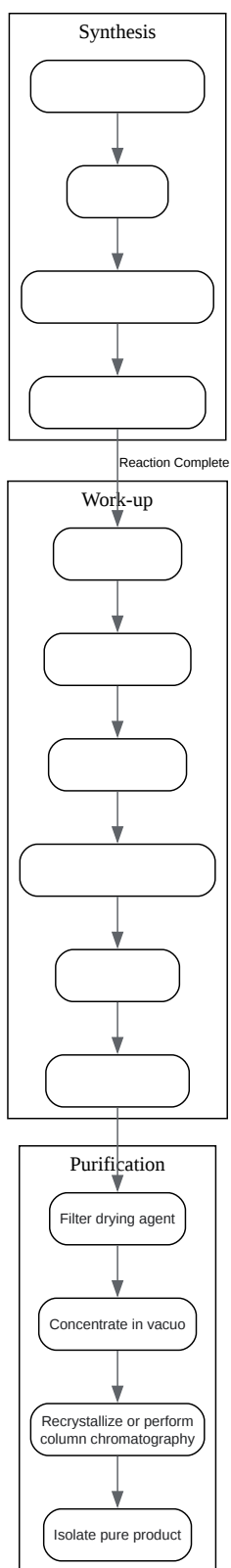
Compound	Molecular Weight (g/mol)	Molar Equivalents	Amount (mmol)	Mass (g) or Volume (mL)
4-Aminophenol	109.13	1.0	10	1.09 g
2-Iodobenzoyl chloride	266.45	1.05	10.5	2.80 g
Pyridine	79.10	1.1	11	0.87 mL
Dichloromethane (DCM)	-	-	-	50 mL

Table 2: Reaction Parameters and Yield

Parameter	Value
Reaction Time	2-4 hours
Reaction Temp.	0 °C to Room Temperature
Theoretical Yield	3.39 g
Actual Yield	2.88 g (Assuming 85% yield)
Percent Yield	85%
Appearance	Off-white to light brown solid
Melting Point	185-188 °C (Hypothetical)

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and purification of **N-(4-hydroxyphenyl)-2-iodobenzamide**.

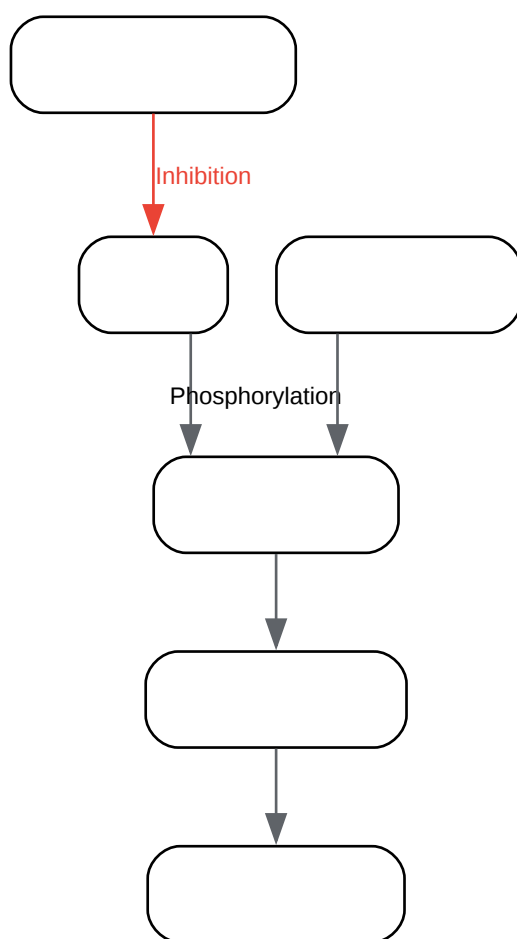


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Caption: Detailed experimental workflow for the synthesis of **N-(4-hydroxyphenyl)-2-iodobenzamide**.

Signaling Pathway Context (Hypothetical)

While **N-(4-hydroxyphenyl)-2-iodobenzamide** is primarily a synthetic intermediate, its structural motifs, particularly the hydroxyphenyl and iodobenzamide groups, suggest potential interactions with biological pathways. For instance, compounds with similar structures have been investigated as inhibitors of various enzymes or as ligands for receptors. The diagram below illustrates a hypothetical signaling pathway where such a molecule might act.



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Caption: Hypothetical signaling pathway showing potential inhibition of a kinase by the title compound.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com